

HPLC method for 4-amino-N-pyridin-4-ylbenzenesulfonamide analysis

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Compound of Interest

Compound Name: 4-amino-N-pyridin-4-ylbenzenesulfonamide

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An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of **4-amino-N-pyridin-4-ylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of **4-amino-N-pyridin-4-ylbenzenesulfonamide**, also known as sulfapyridine, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine) is a sulfonamide antibacterial drug. It is essential to have a reliable and validated analytical method for its quantification in pharmaceutical dosage forms and biological fluids to ensure quality control and for pharmacokinetic studies. This application note describes a simple, selective, and stability-indicating RP-HPLC method for the determination of sulfapyridine. The method presented here is based on established and validated procedures.^[1]

Chromatographic Conditions

The separation and quantification of sulfapyridine are achieved using a C18 reverse-phase column with a mobile phase consisting of a mixture of organic solvent and an acidic aqueous

buffer. Detection is performed using a UV-visible spectrophotometer.

Quantitative Data Summary

The following tables summarize various reported HPLC methods for the analysis of sulfapyridine, providing a comparative overview of their key parameters.

Table 1: HPLC Methods for Sulfapyridine Analysis in Pharmaceutical Formulations

Parameter	Method 1[1]	Method 2
Column	ODS C18 (4.6 x 250 mm, 5 µm)	YMC-Triart C8 (4.6 x 250 mm, 5 µm)[2][3][4]
Mobile Phase	Acetonitrile: Water: 1.0% Orthophosphoric Acid (70:27:3 v/v/v)	Gradient Elution
Flow Rate	1.0 mL/min	1.0 mL/min[2][3][4]
Detection Wavelength	256 nm	265 nm[3]
Retention Time	4.40 min	~8.4 min[4]
Linearity Range	5-30 µg/mL	LOQ to 200% of limit concentration[4]
Recovery	99.99%	85-115%[3]

Table 2: HPLC Methods for Sulfapyridine Analysis in Biological Fluids (Plasma)

Parameter	Method 3[5]	Method 4[6]
Column	Cyano-bonded, reversed-phase	Eclipse Plus® C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Not specified in abstract	Gradient with Acetate buffer (pH 4) and Acetonitrile
Flow Rate	Not specified in abstract	1.0 mL/min
Detection Wavelength	Not specified in abstract	254 nm
Retention Time	< 6 min	Not specified
Linearity Range	Not specified in abstract	0.1 - 20 µg/mL
Recovery	> 92%	> 92%
Limit of Detection	0.25 mg/L (0.25 µg/mL)	Not specified

Experimental Protocol: Analysis of Sulfapyridine in Pharmaceutical Tablets

This protocol is adapted from a validated RP-HPLC method for the determination of sulfapyridine in tablet dosage forms.[1]

Materials and Reagents

- Sulfapyridine reference standard
- Sulfapyridine tablets
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

Instrumentation

- HPLC system with UV-Vis detector

- ODS C18 column (4.6 x 250 mm, 5 μ m particle size)
- Sonicator
- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 μ m)

Preparation of Solutions

- **Mobile Phase:** Prepare a mixture of Acetonitrile, water, and 1.0% orthophosphoric acid in the ratio of 70:27:3 (v/v/v). Filter through a 0.45 μ m membrane filter and degas before use.
- **Standard Stock Solution (100 μ g/mL):** Accurately weigh 10 mg of sulfapyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions (5-30 μ g/mL):** From the standard stock solution, prepare a series of dilutions to obtain concentrations of 5, 10, 15, 20, 25, and 30 μ g/mL with the mobile phase.
- **Sample Solution (10 μ g/mL):**
 - Weigh and powder 20 sulfapyridine tablets.
 - Accurately weigh a quantity of the powder equivalent to 10 mg of sulfapyridine and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
 - Dilute to volume with the mobile phase and mix well.
 - Filter a portion of the solution through a 0.45 μ m syringe filter.
 - Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

HPLC Operating Conditions

- Column: ODS C18 (4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile: Water: 1.0% Orthophosphoric Acid (70:27:3 v/v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection Wavelength: 256 nm
- Column Temperature: Ambient

Analysis Procedure

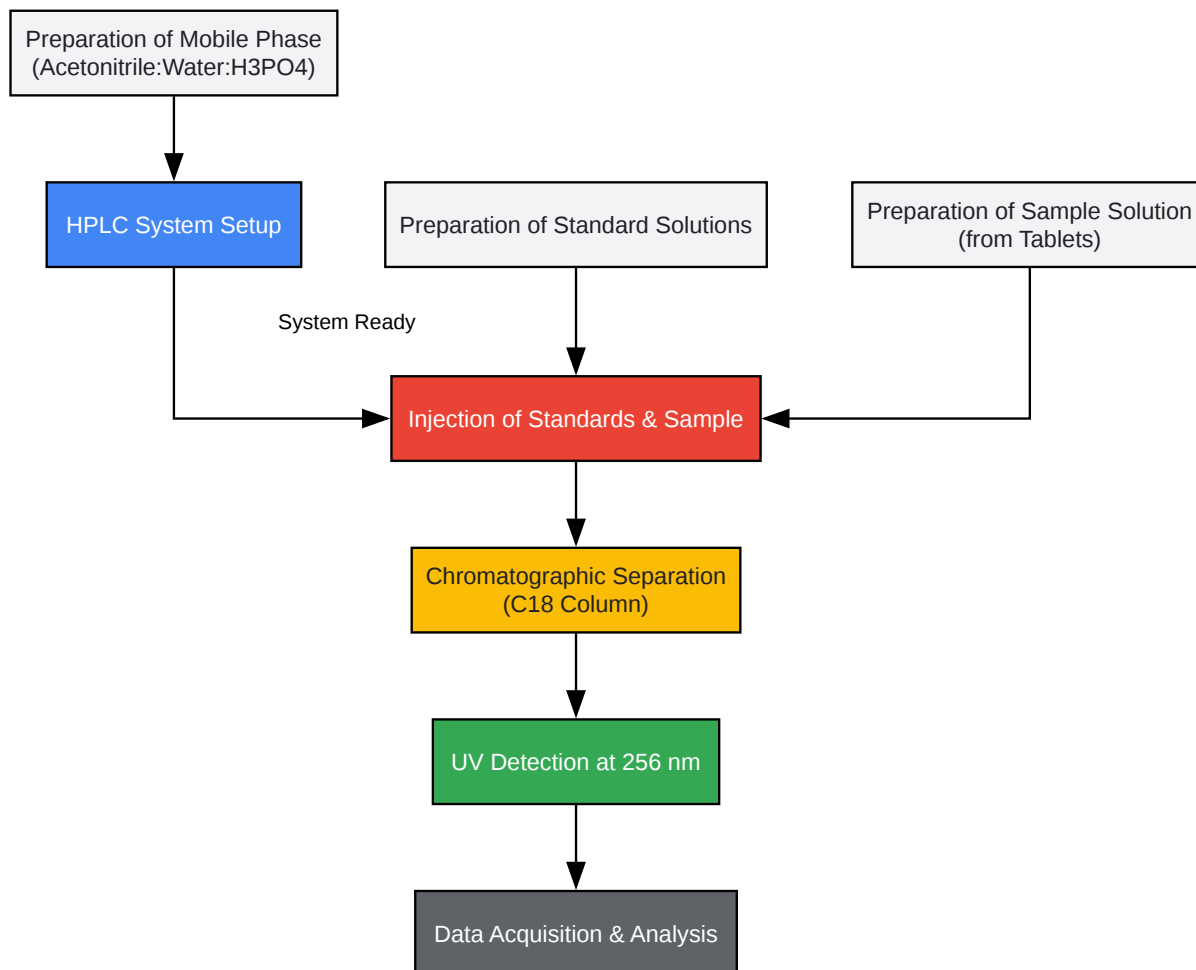
- Inject the blank (mobile phase) to ensure the baseline is stable.
- Inject the working standard solutions to establish the calibration curve.
- Inject the sample solution.
- Record the chromatograms and measure the peak areas.

Calculation

Calculate the amount of sulfapyridine in the tablet sample using the calibration curve generated from the working standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of sulfapyridine.



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Caption: Workflow for the HPLC analysis of sulfapyridine.

Conclusion

The described RP-HPLC method is straightforward, accurate, and precise for the quantitative determination of **4-amino-N-pyridin-4-ylbenzenesulfonamide** in pharmaceutical preparations. [1] The provided comparative data from various studies can assist researchers in selecting or adapting a method for their specific analytical needs, whether for quality control of drug products or for analysis in biological matrices.

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- To cite this document: BenchChem. [HPLC method for 4-amino-N-pyridin-4-ylbenzenesulfonamide analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309513#hplc-method-for-4-amino-n-pyridin-4-ylbenzenesulfonamide-analysis]

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